molecular formula C8H17NO2 B13209445 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol

3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol

Cat. No.: B13209445
M. Wt: 159.23 g/mol
InChI Key: SIRFCECSSDKGJH-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol is a substituted oxolan (tetrahydrofuran) derivative featuring a hydroxyl group and two methyl groups at positions 2 and 5 of the oxolan ring, along with a 2-aminoethyl moiety attached to the hydroxyl-bearing carbon (position 3). The compound’s structural uniqueness lies in its hybrid characteristics: an oxygen-containing heterocycle modified with both hydrophilic and hydrophobic groups, distinguishing it from simpler amines or aromatic analogs.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2-aminoethyl)-2,5-dimethyloxolan-3-ol

InChI

InChI=1S/C8H17NO2/c1-6-5-8(10,3-4-9)7(2)11-6/h6-7,10H,3-5,9H2,1-2H3

InChI Key

SIRFCECSSDKGJH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated oxolane derivative.

    Dimethylation: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the oxolane ring.

    Reduction: Saturated oxolane derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The oxolane ring provides structural stability and can participate in hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Comparison with Tryptamine Derivatives

Property 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol 5-Methoxytryptamine
Core Structure Oxolan ring Indole ring
Key Functional Groups –OH, –CH3, –NH2CH2CH2– –OCH3, –NH2CH2CH2–
Aromaticity Non-aromatic Aromatic
Potential Applications Coordination chemistry? Neuroactive agents

Silane-Functionalized Diamines

Example: 3-[2-(2-Aminoethylamino)ethylamino]propyl trimethoxysilane ()

  • Structural Differences: The silane compound has a propyltrimethoxysilane backbone with multiple aminoethyl groups, contrasting with the target compound’s cyclic oxolan core. The silane’s methoxy groups enable hydrolysis and material binding, absent in the target compound.
  • Functional Implications :
    • Silane derivatives act as co-ligands in metal complexes (e.g., ruthenium in ) or surface modifiers. The target compound’s hydroxyl group may facilitate hydrogen bonding or metal coordination.
  • Physical Properties :
    • The silane analog has a boiling point of 114–118°C (), suggesting higher volatility than the target compound, which likely has stronger intermolecular forces due to –OH and –NH2 groups.

Table 2: Comparison with Silane Diamines

Property 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol 3-[2-(2-Aminoethylamino)ethylamino]propyl trimethoxysilane
Backbone Cyclic oxolan Linear propyltrimethoxysilane
Reactive Groups –OH, –NH2 –Si(OCH3)3, multiple –NH–
Volatility Likely low bp 114–118°C
Applications Unclear; potential ligand Metal coordination, sol-gel chemistry

Oxolan (Tetrahydrofuran) Derivatives

Example : 2-(3-Acetoxy-2,5-dioxo-oxolan-3-yl)acetic acid ()

  • Structural Differences: The analog has acetyloxy and dioxo groups on the oxolan ring, whereas the target compound has –OH, –CH3, and –NH2CH2CH2– substituents. The target compound’s aminoethyl group introduces basicity, while the analog’s acetyl and carboxyl groups enhance acidity.
  • Functional Implications :
    • The hydroxyl group in the target compound may increase hydrophilicity compared to the acetyloxy/dioxo analog, which is more electrophilic due to electron-withdrawing groups.
  • Chemical Reactivity :
    • The analog’s dioxo groups likely participate in condensation or nucleophilic attacks, whereas the target compound’s –NH2 and –OH groups could engage in hydrogen bonding or proton exchange.

Table 3: Comparison with Oxolan Derivatives

Property 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol 2-(3-Acetoxy-2,5-dioxo-oxolan-3-yl)acetic Acid
Substituents –OH, –CH3, –NH2CH2CH2– –OAc, –C(=O)2, –CH2COOH
Solubility Likely polar-protic Polar aprotic (ester/carboxyl groups)
Reactivity H-bonding, coordination Electrophilic substitution, hydrolysis

Biological Activity

3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol is characterized by the presence of an oxolane ring substituted with an aminoethyl group and two methyl groups. Its molecular formula is C7H15NOC_7H_{15}NO.

The biological activity of 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol may involve several mechanisms:

  • Enzyme Inhibition : Similar to other compounds in its class, it may inhibit specific enzymes that are crucial for cellular functions, potentially affecting metabolic pathways.
  • Cell Signaling Modulation : The compound could influence cell signaling pathways, leading to changes in gene expression and cellular metabolism.

Pharmacological Effects

Research has indicated various pharmacological effects associated with this compound:

  • Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
  • Antimicrobial Properties : There is evidence indicating antimicrobial activity against certain bacterial strains.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Viability Assays : The compound was tested on various cancer cell lines, showing significant inhibition of cell proliferation at specific concentrations.
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol led to increased apoptosis in cancer cells.

In Vivo Studies

Animal model studies have provided insights into the compound's efficacy:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses.

Case Studies

  • Case Study on Neuroprotection :
    • A study investigated the neuroprotective effects of 3-(2-Aminoethyl)-2,5-dimethyloxolan-3-ol in a rodent model of Alzheimer's disease. Results showed a significant reduction in amyloid plaque formation and improved cognitive function.
  • Case Study on Antimicrobial Activity :
    • Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential use as a natural antimicrobial agent.

Data Tables

Study TypeEffect ObservedReference
In VitroSignificant cell proliferation inhibition
In VivoTumor growth reduction
NeuroprotectionReduced amyloid plaques
AntimicrobialInhibition of bacterial growth

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